

physical and chemical properties of chromium triacetate

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Compound of Interest

Compound Name: Chromium(III) acetate

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An In-depth Technical Guide to the Physical and Chemical Properties of Chromium Triacetate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate, often referred to as chromium triacetate, is a coordination compound with significant applications in various industrial and research settings. It serves as a mordant in textile dyeing, a tanning agent, a catalyst for olefin polymerization, and as an ionic cross-linker.[1][2] In the context of life sciences and drug development, trivalent chromium compounds are investigated for their roles in metabolism and cellular signaling.[1] Notably, **chromium(III) acetate** has been identified as an inhibitor of 5'-AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, thereby influencing processes like lipogenesis.[3][4]

This document provides a comprehensive overview of the core physical and chemical properties of chromium triacetate. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visual diagrams of its chemical structure and relevant biological pathways to support advanced research and development activities. The anhydrous form has the chemical formula $\text{Cr}(\text{C}_2\text{H}_3\text{O}_2)_3$, though it often exists in hydrated forms or as a basic trinuclear complex.[5][6]

Physical and Chemical Properties

The properties of chromium triacetate are summarized below. The compound is typically a grayish-green to blue-violet crystalline powder.^{[1][2]} It is important to distinguish between the simple formula and the commonly encountered basic chromium acetate, a trinuclear complex with the cation $[\text{Cr}_3\text{O}(\text{O}_2\text{CCH}_3)_6(\text{OH}_2)_3]^+$, which has a distinct structure.^[6]

General and Physical Properties

A collection of fundamental physical and identifying properties for **chromium(III) acetate** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	$\text{C}_6\text{H}_9\text{CrO}_6$	[5]
Molecular Weight	229.13 g/mol	[2][5]
CAS Number	1066-30-4	[1][5]
Appearance	Grayish-green to bluish-green powder	[1][2]
Melting Point	>400 °C (Decomposes)	[1][2]
Density	1.28 - 1.705 g/cm ³	[1][5]
Boiling Point	117.1 °C (for aqueous solution)	[7]
LogP (n-octanol/water)	0.041 - 0.2 (at 22 °C, pH 5)	[1][2]
Odor	Odorless	[2][7]

Solubility Data

The solubility of **chromium(III) acetate** in various solvents is critical for its application in solution-based assays and formulations.

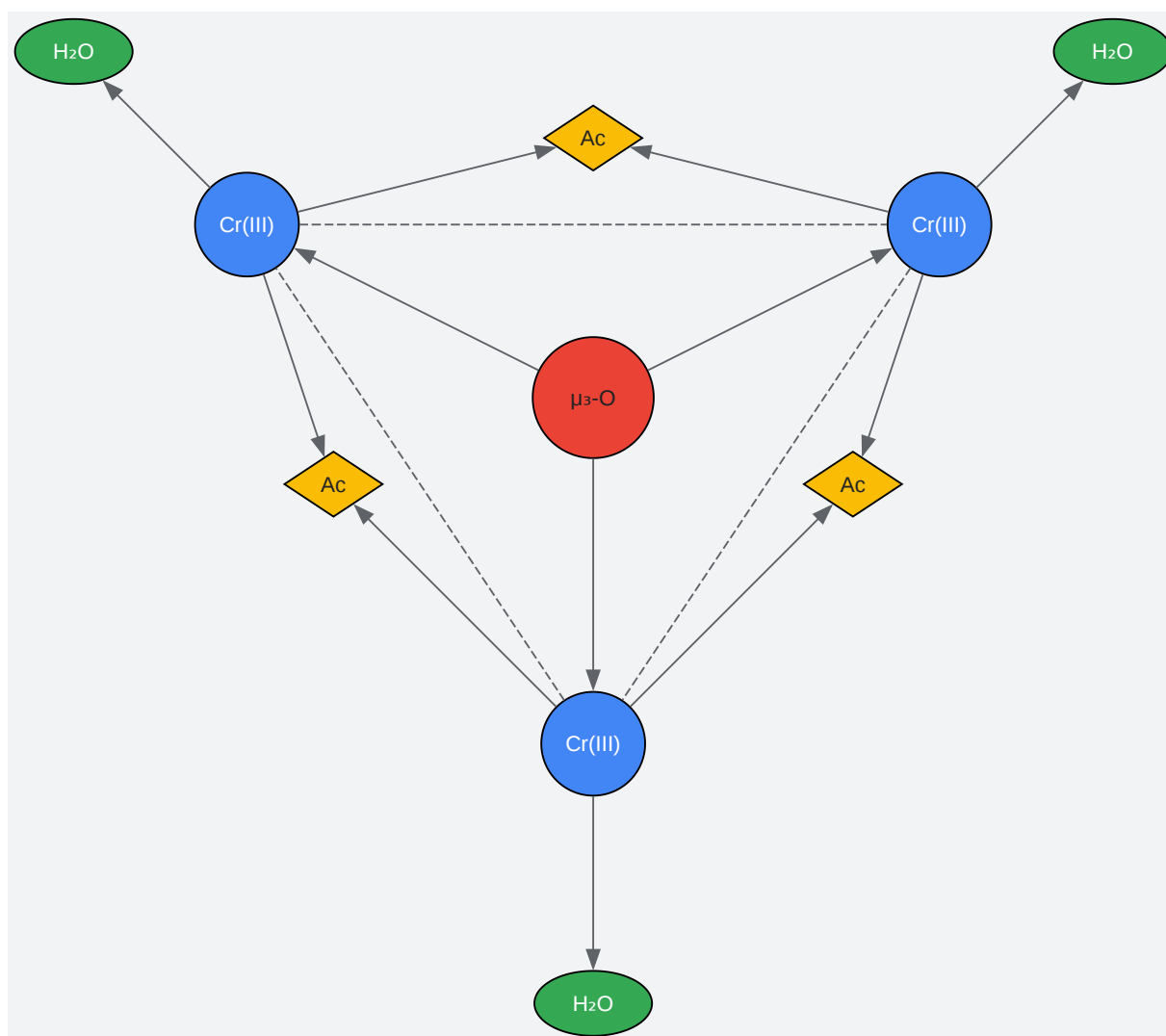
Solvent	Solubility	Conditions	Reference(s)
Water	675 g/L	20 °C, pH 5	[2][8]
DMSO	10 - 14.29 mg/mL (43.64 - 62.37 mM)	Room Temperature	[1][9]
Acetone	2 g/L	15 °C	[2]
Methanol	45.4 g/L	15 °C	[2]
In Vivo Formulation 1	≥ 1.43 mg/mL	10% DMSO, 40% PEG300, 5% Tween80, 45% Saline	[1]
In Vivo Formulation 2	≥ 1.43 mg/mL	10% DMSO, 90% (20% SBE-β-CD in Saline)	[1]

Molecular Structure and Spectroscopy

The structure of **chromium(III) acetate** in its common form is not a simple monomer but a trinuclear oxo-centered complex. Spectroscopic methods are essential for confirming its structure.

Molecular Structure

Basic chromium acetate features a distinctive structure with three octahedral Cr(III) centers.[6] These centers are bridged by a central oxygen atom (a μ_3 -oxo ligand) and six acetate ligands. [6][10] Each chromium ion's coordination is completed by a terminal water molecule.[10][11] This arrangement forms the stable cation $[\text{Cr}_3\text{O}(\text{O}_2\text{CCH}_3)_6(\text{OH}_2)_3]^+$. [6]



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Caption: Logical diagram of the basic **chromium(III) acetate** trinuclear core.

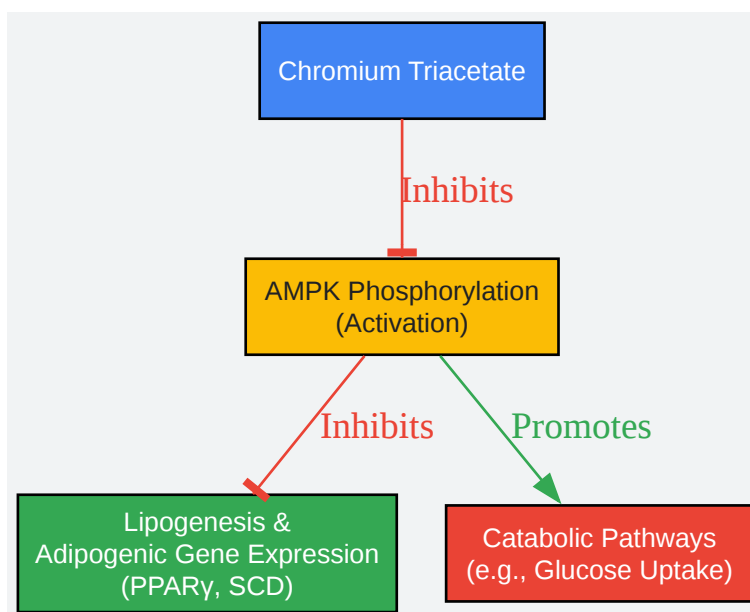
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of chromium triacetate.

Technique	Key Features / Peaks	Reference(s)
FT-IR	Vibrational features distinctive for a trimetallic carboxylate complex with a $\mu_3\text{-O-Cr}_3$ core. A characteristic Cr-O bond stretching vibration appears in the low-frequency zone (e.g., $\sim 661\text{ cm}^{-1}$).	[10][12]
^2H NMR / ^1H NMR	Peaks corresponding to ionic, unidentate, bidentate, and bridging acetate groups can be assigned. Due to the paramagnetic nature of Cr(III), signals are often broadened.	[13][14][15]
FAB Mass Spec	Confirms the existence of the cyclic chromium trimer in solution.	[13][14]

Biological Activity and Signaling

Chromium(III) compounds are known to influence metabolic pathways. **Chromium(III) acetate**, specifically, has been shown to act as an inhibitor of AMPK phosphorylation.[3] AMPK is a central energy sensor that, when activated, promotes catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibits anabolic pathways (like cholesterol and lipid synthesis). [16] By inhibiting AMPK phosphorylation (activation), chromium triacetate can promote lipogenesis and upregulate the expression of adipogenic genes like PPAR γ and SCD.[4][16]



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Caption: Signaling pathway showing Chromium Triacetate's inhibition of AMPK.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of chromium triacetate and for its synthesis.

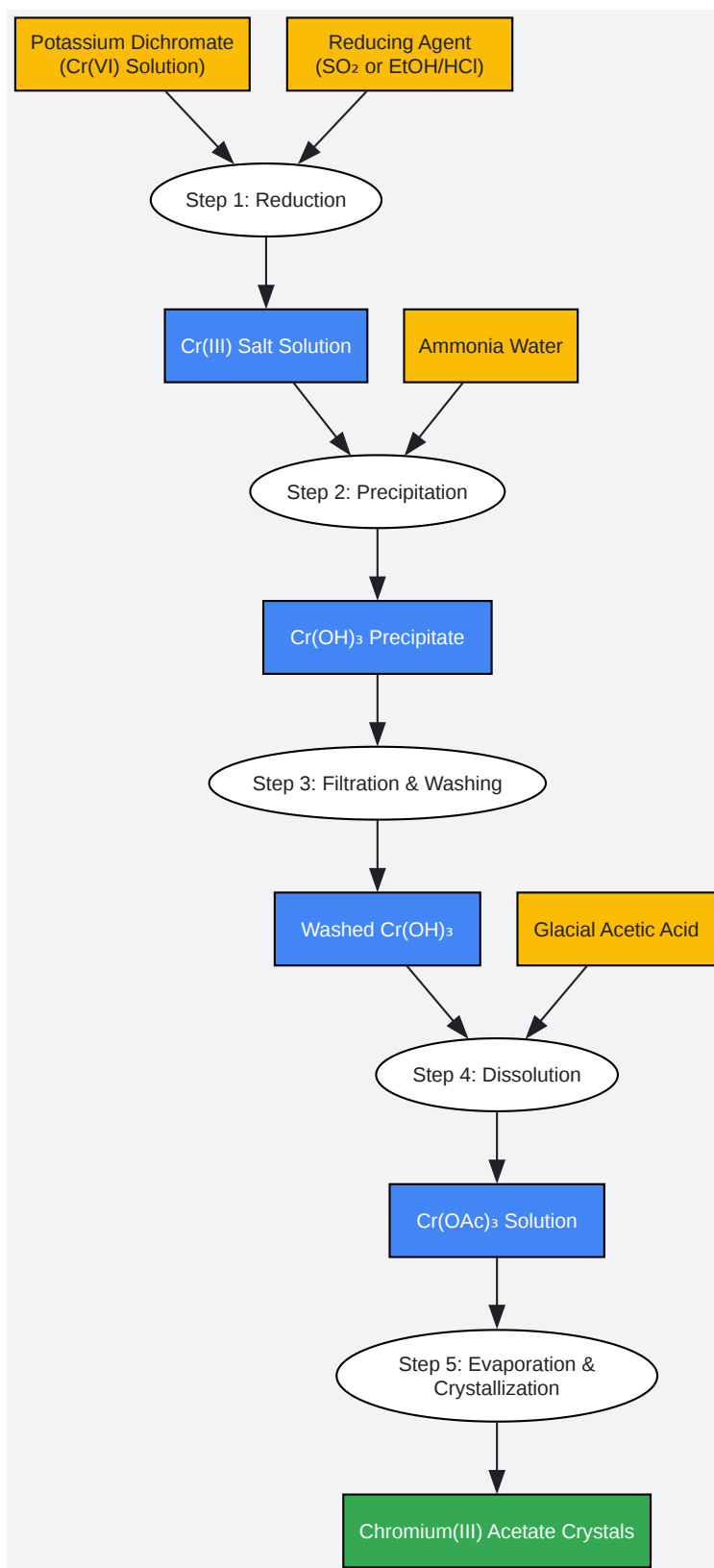
Synthesis of Chromium(III) Acetate

This protocol describes a common laboratory synthesis starting from a chromium(VI) compound.^[17]

- **Reduction of Cr(VI):** Dissolve 25g of potassium dichromate in 500ml of water. Bubble sulfur dioxide gas through the solution until the color changes to a pure green, indicating complete reduction to Cr(III). Alternatively, add the Cr(VI) compound to a mixture of 420ml water and 80ml concentrated HCl, followed by 35ml of ethyl alcohol to achieve reduction.
- **Removal of Excess Reagent:** Boil the resulting green solution to remove any excess sulfur dioxide or, in the alternate method, to remove excess alcohol and acetaldehyde.
- **Precipitation of Cr(OH)₃:** Heat the Cr(III) salt solution to boiling. While stirring continuously, slowly add concentrated ammonia water until a slight excess is present (approx. 40ml). This

will precipitate chromium(III) hydroxide.

- Washing: Filter the precipitated chromium(III) hydroxide using a Büchner funnel and wash it thoroughly with three 100ml portions of boiling water.
- Formation of Acetate: Transfer the moist chromium(III) hydroxide to an evaporating basin and dissolve it in approximately 100ml of glacial acetic acid.
- Crystallization: Evaporate the solution over a small flame in a fume hood almost to dryness. Stir frequently as the solution becomes more concentrated.
- Drying: Place the resulting crystals in a desiccator to dry completely.



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Caption: Experimental workflow for the synthesis of **Chromium(III) Acetate**.

Determination of Physical Properties

Melting Point (OECD Guideline 102): The melting point is determined as the temperature range over which the phase transition from solid to liquid occurs.[\[2\]](#)[\[17\]](#)

- **Apparatus:** Capillary tube method with a liquid bath or metal block heater, or Differential Scanning Calorimetry (DSC).[\[1\]](#)
- **Procedure (Capillary Method):** A small, finely pulverized sample is packed into a capillary tube to a height of ~3 mm.[\[17\]](#) The tube is placed in the heating apparatus, which is heated at a controlled rate (e.g., 3 K/min).[\[17\]](#) The temperature is recorded at the first sign of melting and when the last solid particle disappears.[\[17\]](#)
- **Procedure (DSC):** A small, weighed sample is placed in a crucible and heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample relative to a reference is measured. The melting point is determined from the onset temperature of the endothermic melting peak.

Water Solubility (OECD Guideline 105): This method determines the saturation mass concentration of the substance in water.[\[6\]](#)[\[8\]](#)

- **Apparatus:** Flask with a magnetic stirrer, constant temperature bath, analytical balance, and a method for concentration analysis.
- **Procedure (Flask Method):** An amount of the substance in excess of its expected solubility is added to a known volume of water in a flask. The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.[\[8\]](#) After equilibration, the mixture is allowed to settle, and an aliquot of the supernatant is carefully removed, filtered, and analyzed for its concentration. This process is repeated until successive measurements are consistent.

Partition Coefficient (n-octanol/water) (OECD Guideline 117): This method determines the LogP value using High-Performance Liquid Chromatography (HPLC).[\[5\]](#)[\[18\]](#)

- **Principle:** The method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its n-octanol/water partition coefficient.

- Procedure: A reverse-phase HPLC system with a C18 column is used.^[5] A set of reference compounds with known LogP values is injected to create a calibration curve of log(retention time) versus logP. The test substance is then injected under the same isocratic conditions.^[5]^[18] Its retention time is measured, and its LogP is determined by interpolation from the calibration curve.^[5]

Spectroscopic and Thermal Analysis

FT-IR Spectroscopy:

- Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) can be finely ground with ~100 mg of dry, IR-transparent potassium bromide (KBr) and pressed into a thin, transparent pellet.^[19] Alternatively, a thin film can be cast on a salt plate by dissolving the compound in a volatile solvent and allowing the solvent to evaporate.^[10] For rapid analysis, the Attenuated Total Reflectance (ATR) method can be used by pressing the powder directly onto the ATR crystal.^{[19][20]}
- Analysis: A background spectrum (of air or the blank KBr pellet) is recorded first. The sample is then placed in the IR beam path, and the spectrum is acquired.

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-25 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O) in a clean NMR tube.^{[21][22]} The solution must be clear and free of solid particles; filtration through a pipette with a glass wool plug is recommended.^[22]
- Considerations for Paramagnetic Compounds: Cr(III) is a paramagnetic ion, which causes significant broadening of NMR signals and a wide chemical shift range.^{[15][23]} This can make interpretation difficult and may obscure fine coupling details.^[15] However, it also leads to shorter relaxation times, allowing for rapid data acquisition.^[15]

Thermogravimetric Analysis (TGA):

- Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.^{[24][25]} It is used to determine thermal stability and composition (e.g., loss of water of hydration).^[24]

- Procedure: A small sample (5-20 mg) is placed in a tared crucible on a highly sensitive microbalance within a furnace.[26] The furnace is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of a purge gas (e.g., nitrogen or air).[25][26] The mass of the sample is recorded continuously as a function of temperature. The resulting curve shows mass loss steps corresponding to events like dehydration or decomposition.

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